6-Bromo-7-chloroquinolin-4-OL
Beschreibung
BenchChem offers high-quality 6-Bromo-7-chloroquinolin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-chloroquinolin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-bromo-7-chloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDPCUROLTWTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C2C1=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697435 | |
| Record name | 6-Bromo-7-chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260680-69-0 | |
| Record name | 6-Bromo-7-chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-7-chloroquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Characterization and Synthesis of 6-Bromo-7-chloroquinolin-4-ol
Executive Summary
6-Bromo-7-chloroquinolin-4-ol (CAS: 1260680-69-0) is a critical heterocyclic scaffold in medicinal chemistry, particularly valued for its halogenated core which allows for precise Structure-Activity Relationship (SAR) modulation.[1] It serves as a primary intermediate in the synthesis of advanced antimalarial agents, kinase inhibitors, and antibacterial quinolones.[1][2]
The compound exhibits a high melting point characteristic of the 4-hydroxyquinoline class, driven by extensive intermolecular hydrogen bonding.[1][2] Its dual-halogen substitution pattern (6-Br, 7-Cl) provides orthogonal handles for further functionalization—specifically, the 6-bromo position is amenable to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 7-chloro position often remains stable or serves as a lipophilic anchor.[1][2]
This guide details the physicochemical profile, validated synthesis pathways, and analytical benchmarks required for the reliable fabrication and identification of this compound.[1][2]
Physicochemical Characterization
Physical Appearance and Properties
The compound typically isolates as a solid with high thermal stability.[1]
| Property | Specification | Notes |
| Appearance | Tan to Off-White Powder | Crude material may appear light brown.[1] |
| Melting Point | > 280°C (Decomposes) | Exact MP is often ill-defined due to sublimation/decomposition.[1] Analogous 6-bromo-4-hydroxyquinoline melts at ~283°C [1].[1] |
| Molecular Formula | C₉H₅BrClNO | |
| Molecular Weight | 258.50 g/mol | |
| Solubility | Low in water, EtOH, Et₂O.[1][2] | Soluble in hot DMSO, DMF, and acetic acid.[1][2] |
| pKa (Calc.) | ~10.5 (OH), ~2.5 (NH) | Amphoteric nature due to tautomerism.[1][2] |
Tautomeric Equilibrium
A critical feature of 4-substituted quinolines is the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolinone (keto) forms.[1] In the solid state and polar solvents, the 4-quinolinone tautomer predominates, contributing to the high melting point and poor solubility in non-polar solvents.[1][2]
Figure 1: Tautomeric equilibrium favoring the 4-quinolinone form in solid phase.[2]
Synthesis & Fabrication (Gould-Jacobs Protocol)
The most robust route for synthesizing 6-bromo-7-chloroquinolin-4-ol is the Gould-Jacobs reaction .[1] This sequence involves the condensation of an aniline with an alkoxymethylene malonate, followed by high-temperature cyclization.[1][2]
Retrosynthetic Logic
To achieve the 6-bromo-7-chloro substitution pattern, the starting material must be 4-bromo-3-chloroaniline .[1]
-
Regioselectivity Challenge: Cyclization of meta-substituted anilines can yield two isomers (5-substituted vs. 7-substituted). However, cyclization of the para-substituted 4-bromo-3-chloroaniline at the position ortho to the amine (C2 vs C6 of aniline) is directed by steric and electronic factors.[1]
-
Note: Cyclization at the less hindered position (C6 of aniline) yields the 6-bromo-5-chloro isomer.[1] To obtain the 7-chloro isomer, cyclization must occur at the more hindered position (between Cl and NH₂).[1][2] In practice, separation of isomers or use of specific directing conditions may be required, though the 7-chloro isomer is often thermodynamically accessible.[1][2]
Experimental Protocol
Reagents:
-
4-Bromo-3-chloroaniline (1.0 eq)[1]
Step-by-Step Methodology:
-
Condensation (Enamine Formation):
-
Charge a round-bottom flask with 4-bromo-3-chloroaniline (e.g., 100 mmol) and EMME (110 mmol).[1][2]
-
Heat the neat mixture to 110–120°C for 2–3 hours.
-
Observation: Ethanol is evolved as a byproduct.[1] Use a Dean-Stark trap or open ventilation to drive the equilibrium.[1]
-
Validation: Solidifies upon cooling. Recrystallize from ethanol to isolate the enamine intermediate (diethyl 2-(((4-bromo-3-chlorophenyl)amino)methylene)malonate).[1][2]
-
-
Cyclization (Thermal):
-
Add the enamine intermediate to a pre-heated volume of diphenyl ether (10x weight volume) at 250–260°C .
-
Critical: Add slowly to maintain temperature. The high temperature is required to overcome the activation energy for the intramolecular acylation.[1][2]
-
Stir for 30–60 minutes.
-
Work-up: Cool the solution to ~80°C. Pour slowly into a large excess of hexane or petroleum ether. The quinoline product will precipitate.[1]
-
Filter the solid and wash extensively with hexane (to remove diphenyl ether) and acetone.[1][2]
-
-
Hydrolysis/Decarboxylation (Optional if Ester is retained):
-
The Gould-Jacobs product is an ester (3-carboxylate).[1]
-
To obtain the 4-ol (decarboxylated): Saponify with NaOH (aq) to the acid, then decarboxylate by heating in diphenyl ether or quinoline at 240°C.[1][2]
-
Direct Route: Many industrial protocols for "quinolin-4-ol" refer to the core structure.[1] If the 3-H is required, the decarboxylation step is mandatory.[1][2]
-
Figure 2: Synthesis pathway via Gould-Jacobs reaction.[1][4]
Analytical Validation
To ensure scientific integrity, the synthesized product must be validated using the following criteria.
Proton NMR (¹H-NMR)
-
Solvent: DMSO-d₆ (due to solubility).
-
Key Signals:
Mass Spectrometry (MS)
Purity Check (HPLC)
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1][2]
-
Detection: UV at 254 nm.[1]
-
Note: The 4-chloro derivative (a common byproduct if POCl₃ is used) is much more lipophilic and will elute significantly later.[1]
References
-
PubChem. (n.d.).[1][2] 6-Bromo-4-hydroxyquinoline. National Library of Medicine.[1] Retrieved from [Link]
-
XiXisys. (n.d.).[1][2] Safety Data Sheet: 6-Bromo-7-chloroquinolin-4-ol. Retrieved from [Link]
-
Wang, W., et al. (2015).[1][2] Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[1] Retrieved from [Link]
Sources
- 1. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 4. atlantis-press.com [atlantis-press.com]
Suppliers and price of 6-Bromo-7-chloroquinolin-4-ol research grade
Technical Procurement & Synthesis Guide: 6-Bromo-7-chloroquinolin-4-ol
CAS: 1260680-69-0
Molecular Formula: C
Executive Technical Summary
6-Bromo-7-chloroquinolin-4-ol is a high-value heterocyclic building block used primarily in the development of kinase inhibitors (e.g., EGFR, PI3K/mTOR pathways) and antimalarial agents. It serves as a critical scaffold where the C4-hydroxyl group allows for chlorination (to 4,6-dichloro-7-bromoquinoline) and subsequent S
Critical Tautomer Note: In solution and solid state, this compound exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) tautomers. While often labeled as "quinolin-4-ol" in catalogs, analytical data (NMR) typically favors the quinolone form.
Market Analysis: Suppliers & Pricing Strategy
Research-grade material (≥95% purity) is typically available as a "Make-to-Order" or "Stock" item from specialized heterocyclic building block suppliers.
Primary Suppliers (Verified Listings)
-
BLD Pharm: Frequent stock of halogenated quinolines.
-
Enamine: Major source for building blocks; often holds stock in US/EU depots.
-
Combi-Blocks: Known for competitive pricing on gram-scale heterocycles.
-
Biosynth / Carbosynth: High-quality analytical grade material.
Price Estimation (Q1 2026)
Pricing is volume-dependent. The "niche" halogenation pattern (6-Br, 7-Cl) makes it more expensive than mono-halogenated analogs.
| Grade | Quantity | Estimated Price Range (USD) | Lead Time |
| Research (95%) | 1 g | $85 - $150 | 1-2 Weeks |
| Research (95%) | 5 g | $300 - $550 | 1-2 Weeks |
| Bulk (90-95%) | 100 g+ | Inquire ($2,000 - $4,000) | 4-6 Weeks |
Procurement Strategy:
-
Purity Check: For biological assays, demand ≥98% HPLC purity to avoid off-target effects from regioisomers (e.g., 5-chloro-6-bromo isomers).
-
Identity Verification: Request 1H-NMR to confirm the substitution pattern. The coupling constants between H5 and H8 (para-coupling is negligible, meta-coupling is small) are diagnostic.
Strategic Synthesis Protocol (In-House Production)
If commercial stock is unavailable or cost-prohibitive, the Meldrum’s Acid Condensation route is the industry standard for high-purity 4-hydroxyquinolines. It is superior to the traditional Gould-Jacobs reaction (using diethyl malonate) due to milder conditions and higher yields.
Retrosynthetic Analysis
-
Precursor: 5-{[(4-bromo-3-chlorophenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Starting Materials: 4-Bromo-3-chloroaniline + Meldrum's Acid + Triethyl Orthoformate (TEOF).
Step-by-Step Methodology
Step 1: Formation of Enaminone Intermediate
-
Reagents: 4-Bromo-3-chloroaniline (1.0 eq), Meldrum's Acid (1.1 eq), TEOF (1.5 eq).
-
Solvent: Ethanol or Acetonitrile.[4]
-
Procedure:
-
Workup: Cool to RT. Filter the solid.[7][8][9] Wash with cold ethanol and diethyl ether.
-
Yield Expectation: 85–95%.
Step 2: Thermal Cyclization (Gould-Jacobs Type)
-
Reagents: Enaminone intermediate (from Step 1).
-
Solvent: Diphenyl ether (Ph
O) or Dowtherm A. -
Procedure:
-
Preheat Ph
O to 250°C (vigorous reflux). Critical: High temperature is required to overcome the activation energy for cyclization. -
Add the enaminone solid portion-wise (carefully, to avoid foaming from acetone/CO
evolution). -
Stir at 250°C for 15–30 minutes. The reaction is fast once at temperature.
-
Monitor by TLC/LC-MS (disappearance of starting material).
-
-
Workup:
-
Cool the mixture to ~60–80°C.
-
Pour slowly into a large excess of Hexane or Petroleum Ether (anti-solvent). The quinolone product will precipitate.[8]
-
Purification: Wash extensively with hexane (to remove Ph
O) and acetone. Recrystallize from DMF/Ethanol if necessary.
-
-
Yield Expectation: 60–80%.
Quality Assurance & Validation
Every batch must be validated. The high melting point and poor solubility of quinolones make LC-MS the preferred QC method.
QC Protocol:
-
Solubility: Dissolve 1 mg in DMSO for analysis.
-
LC-MS Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: H
O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid. -
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV (254 nm) and MS (ESI+).
-
-
Acceptance Criteria:
Visualization of Workflows
Diagram 1: Synthesis Pathway (Meldrum's Acid Route)
Caption: High-yield synthesis via Meldrum's acid condensation followed by thermal cyclization.
Diagram 2: Procurement & QC Decision Tree
Caption: Decision matrix for sourcing vs. synthesizing the compound based on availability and quality.
References
-
CAS Common Chemistry . (2025). 6-Bromo-7-chloroquinolin-4-ol (CAS 1260680-69-0).[1][2][14] American Chemical Society. Link
-
Guidechem . (2020). Synthesis of 6-bromo-4-chloro-7-methoxy-quinoline (Analogous Protocol). Link
-
Wang, W., et al. (2022).[8] Synthesis of 6-bromo-4-iodoquinoline via Meldrum's Acid Route. Atlantis Press. Link
-
ChemicalBook . (2025).[7] 4-Bromo-3-chloroaniline Product & Price Information. Link
-
BenchChem . (2025).[15] Quinolines and Heterocyclic Building Blocks. Link
Sources
- 1. 1260680-69-0|6-Bromo-7-chloroquinolin-4-ol|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1260680-69-0 Name: [xixisys.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chempanda.com [chempanda.com]
- 7. 4-BROMO-3-CHLOROANILINE | 21402-26-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. Buy Hordenine Analytical Standard at Best Price, High Purity 97.5% [nacchemical.com]
- 11. guidechem.com [guidechem.com]
- 12. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 13. 4-Bromo-3-chloroaniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 14. CAS: 1260680-69-0 | CymitQuimica [cymitquimica.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Preparation of 4-aminoquinoline antimalarials from 6-Bromo-7-chloroquinolin-4-ol
Synthesis of 6-Bromo-7-chloro-4-aminoquinoline Antimalarials
Executive Summary
This application note details the optimized protocol for synthesizing 4-aminoquinoline antimalarials derived from 6-Bromo-7-chloroquinolin-4-ol . The 4-aminoquinoline scaffold remains a cornerstone in antimalarial drug discovery, targeting the heme detoxification pathway of Plasmodium falciparum.
While Chloroquine (7-chloro-4-aminoquinoline) resistance is widespread due to mutations in the PfCRT transporter, modifying the quinoline core—specifically introducing a bulky lipophilic halogen at the C6 position (Bromine)—has shown promise in overcoming efflux mechanisms. This guide provides a robust, two-step synthetic route: C4-activation via chlorination followed by Nucleophilic Aromatic Substitution (
Scientific Background & Strategy
2.1 The Pharmacophore
The 4-aminoquinoline moiety functions by accumulating in the parasite's acidic food vacuole. It binds to hematin (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The accumulation of free heme lyses the parasite membranes.
Why 6-Bromo-7-chloro? Standard Chloroquine resistance involves the efflux of the drug away from the food vacuole. Structural Activity Relationship (SAR) studies suggest that:
-
Lipophilicity: The C6-Bromine atom increases lipophilicity (
), potentially altering membrane permeability and retention. -
Steric Bulk: The larger atomic radius of Bromine (compared to Hydrogen or Chlorine) at C6 may hinder the drug's fit into the mutated PfCRT efflux channel, restoring potency against resistant strains.
2.2 Synthetic Pathway Visualization
The following diagram outlines the conversion logic and mechanistic flow.
Figure 1: Synthetic workflow from the hydroxyquinoline precursor to the final aminoquinoline API.
Phase 1: Activation (Chlorination)
The first challenge is converting the unreactive hydroxyl group (tautomeric with the quinolone ketone) into a reactive leaving group.
Protocol ID: P-MQ-Cl-01 Objective: Synthesis of 6-Bromo-4,7-dichloroquinoline.
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 6-Bromo-7-chloroquinolin-4-ol (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (5.0 - 10.0 eq) – Acts as both reagent and solvent. -
Base (Optional): Triethylamine (TEA) (0.5 eq) – Catalyzes the reaction by trapping HCl.
-
Apparatus: Round-bottom flask, reflux condenser, drying tube (
), oil bath.
Step-by-Step Methodology
-
Setup: In a fume hood, charge the reaction flask with 6-Bromo-7-chloroquinolin-4-ol.
-
Reagent Addition: Carefully add
slowly at room temperature.-
Expert Insight: If the substrate is not fully soluble, it will dissolve as the reaction proceeds and the temperature rises.
-
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) . Maintain reflux for 2–4 hours.
-
Monitoring: Check completion via TLC (System: Hexane/Ethyl Acetate 4:1). The starting material (polar, baseline) should disappear, replaced by a non-polar spot (product).
-
-
Quenching (CRITICAL SAFETY STEP):
-
Cool the reaction mixture to room temperature.
-
Remove excess
via rotary evaporation under reduced pressure (use a caustic trap). -
Pour the resulting residue slowly onto crushed ice with vigorous stirring.
-
Neutralize the slurry to pH ~8-9 using saturated Sodium Bicarbonate (
) or Ammonium Hydroxide ( ).
-
-
Isolation: The product, 6-Bromo-4,7-dichloroquinoline, will precipitate as a solid. Filter, wash copiously with cold water, and dry under vacuum.
Mechanism Note: The reaction proceeds via a Vilsmeier-Haack type mechanism where the quinoline oxygen attacks the phosphorous, creating a dichlorophosphate leaving group, which is then displaced by chloride.
Phase 2: Functionalization ( )
The 4-position chlorine is highly activated for Nucleophilic Aromatic Substitution (
Protocol ID: P-MQ-Am-02 Objective: Coupling with N1,N1-diethylpentane-1,4-diamine (Novaldiamine) or generic diamine.
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 6-Bromo-4,7-dichloroquinoline (1.0 eq)
-
Nucleophile: Diamine side chain (e.g., 1,4-pentanediamine derivative) (1.2 - 1.5 eq).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol (if using sealed tube).
-
Base: Potassium Carbonate (
) (2.0 eq) or Triethylamine (3.0 eq).
Step-by-Step Methodology
-
Dissolution: Dissolve the chloro-intermediate in NMP (approx. 5 mL per gram).
-
Reagent Addition: Add the diamine and the base.
-
Reaction: Heat the mixture to 120–135°C .
-
Time: 4–6 hours.[3]
-
Expert Insight (The Phenol Melt): If the reaction is sluggish (common with sterically hindered amines), use the "Phenol Melt" method. Dissolve reactants in phenol (solid) and heat to 160°C without solvent. The phenol acts as a proton shuttle, significantly accelerating the
rate.
-
-
Workup:
Purification & Analytical Validation
5.1 Purification Strategy
Crude 4-aminoquinolines are often oily or sticky solids.
-
Salt Formation: Convert the free base to a salt (diphosphate or hydrochloride) to induce crystallization. Dissolve the crude oil in ethanol and add phosphoric acid or ethanolic HCl.
-
Recrystallization: Recrystallize the salt from Ethanol/Water (9:1).
5.2 HPLC Purity Protocol
Verify the integrity of the 6-Br, 7-Cl substitution pattern and the absence of hydrolyzed byproducts.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 5µm, 4.6 x 150mm |
| Mobile Phase A | 0.05M Phosphate Buffer (pH 3.0) + 0.1% Triethylamine |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 10% B to 80% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm and 320 nm (Quinoline characteristic absorbance) |
Troubleshooting & Expert Insights
-
Problem: Incomplete Chlorination (Step 1).
-
Cause: Old
(hydrolyzed) or insufficient heat. -
Solution: Use freshly distilled
.[2] Ensure the oil bath is actually at 110°C+, not just the hotplate setting.
-
-
Problem: Regioselectivity Issues.
-
Insight: The 7-Cl is stable under these conditions. The 4-Cl is significantly more reactive. However, if the reaction temperature in Step 2 exceeds 180°C, you risk displacing the 7-Cl or the 6-Br. Keep temperatures below 150°C.
-
-
Problem: Sticky Product.
-
Solution: 4-aminoquinolines are notoriously lipophilic and oily. Always purify via salt formation (diphosphate is standard for Chloroquine analogues) rather than trying to crystallize the free base.
-
References
-
Mechanistic Basis of Resistance
-
Ecker, A., et al. (2012).[8] "The PfCRT protein and its role in chloroquine resistance." Trends in Parasitology.
-
-
Synthetic Protocols (Chlorination)
-
Solomon, V. R., & Lee, H. (2011). "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." European Journal of Pharmacology. (Describes
activation protocols).
-
-
Nucleophilic Substitution Methodology
-
Kaschula, C. H., et al. (2002). "Structure-activity relationships in 4-aminoquinoline antiplasmodials." Journal of Medicinal Chemistry. (Details diamine coupling conditions).
-
-
HPLC Analysis
-
Navaratnam, V., et al. (2011).[9] "HPLC methods for chloroquine determination." Journal of Chromatography B.
-
Sources
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. ossila.com [ossila.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of 6-Bromo-7-chloroquinolin-4-ol derivatives
Application Note: High-Fidelity Microwave-Assisted Synthesis of 6-Bromo-7-chloroquinolin-4-ol
Executive Summary
The 6-bromo-7-chloroquinolin-4-ol scaffold represents a critical pharmacophore in the development of antimalarial agents, kinase inhibitors, and broad-spectrum antibiotics. Traditional thermal synthesis (Gould-Jacobs reaction) typically requires temperatures exceeding 250°C, long reaction times (2–4 hours), and often suffers from thermal degradation and low regioselectivity.
This Application Note details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dielectric heating properties of polar intermediates, this method reduces reaction time to under 20 minutes, improves yield by suppressing carbonization, and allows for precise control over the critical cyclization step.
Retrosynthetic Strategy & Mechanism
The synthesis follows a modified Gould-Jacobs pathway. The core challenge is the regioselective cyclization of the 3,4-disubstituted aniline precursor.
The Pathway:
-
Condensation: 3-Chloro-4-bromoaniline reacts with Diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate.
-
Cyclization: A high-temperature
-electrocyclization closes the ring.-
Regioselectivity Note: Cyclization of 3-chloro-4-bromoaniline can yield two isomers: the 5-chloro-6-bromo (via the sterically open position) or the target 7-chloro-6-bromo (via the sterically crowded position). While steric hindrance disfavors the 7-chloro isomer, the electronic activation (ortho-direction) of the chlorine atom at position 3 assists in accessing the target, though chromatographic separation is often required.
-
-
Hydrolysis & Decarboxylation: The resulting ester is saponified and decarboxylated to yield the final quinolin-4-ol.
Mechanistic Workflow (Graphviz)
Caption: Step-wise mechanistic flow for the microwave-assisted synthesis of the target quinoline scaffold.
Experimental Protocol
Reagents and Equipment
-
Microwave Reactor: Monomode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of 300°C / 20 bar.
-
Precursor: 3-Chloro-4-bromoaniline (CAS: 823-54-1).
-
Reagent: Diethyl ethoxymethylenemalonate (DEEM) (CAS: 87-13-8).
-
Solvent: Diphenyl ether (Dowtherm A) – Critical for heat transfer in Step 2.
-
Work-up: Hexanes, Ethanol, 2M NaOH, Conc. HCl.
Step-by-Step Methodology
Step 1: Solvent-Free Condensation [1]
-
In a 10 mL microwave vial, mix 3-Chloro-4-bromoaniline (1.0 eq, 5 mmol, ~1.03 g) and DEEM (1.1 eq, 5.5 mmol, ~1.1 mL).
-
MW Conditions: Heat to 120°C for 5 minutes (High absorption).
-
Observation: Ethanol is generated as a byproduct. The reaction mixture solidifies upon cooling.
-
Purification: Triturate the solid with cold hexanes to remove unreacted DEEM. Filter and dry.[4][5][6][7][8][9]
-
Yield: Typically >90% of the enamine intermediate.
-
Step 2: High-Temperature Cyclization (The Critical Step) Rationale: This step requires overcoming a high activation energy barrier. While solvent-free methods exist, they often lead to "hot spots" and charring at 250°C. We use Diphenyl ether as a thermal buffer.
-
Suspend the enamine intermediate (from Step 1) in Diphenyl ether (10 mL per gram of solid) in a high-pressure microwave vial.
-
Add a magnetic stir bar.[5] Cap the vial securely.
-
MW Conditions:
-
Temperature: 250°C
-
Time: 15 minutes
-
Pressure Limit: Set to 20 bar (Safety cut-off).
-
Pre-stirring: 30 seconds.
-
-
Work-up: Cool the vial to room temperature.[4][5][7][10][11] The product (Ester Intermediate II) often precipitates. Dilute with an equal volume of hexanes to complete precipitation. Filter the solid and wash with hexanes to remove the diphenyl ether.
Step 3: One-Pot Hydrolysis and Decarboxylation
-
Resuspend the ester (Intermediate II) in 10% NaOH (aq) (5 mL/mmol).
-
MW Conditions (Saponification): 100°C for 5 minutes.
-
Check: Solution should be clear (formation of carboxylate salt).
-
-
Acidify carefully with Conc. HCl to pH 1–2. The carboxylic acid will precipitate.[4]
-
MW Conditions (Decarboxylation): Reseal the vial (containing the acidic suspension) and heat to 150°C for 10 minutes .
-
Note: CO2 pressure will build up. Ensure the vial is rated for pressure.
-
-
Final Isolation: Cool to RT. Neutralize to pH 7 with NaOH. The target 6-Bromo-7-chloroquinolin-4-ol precipitates as an off-white solid. Filter, wash with water, and recrystallize from Ethanol/DMF.
Data Analysis & Validation
Comparison: Microwave vs. Thermal
| Parameter | Traditional Thermal (Reflux) | Microwave Protocol (This Work) | Advantage |
| Reaction Time (Step 2) | 2–4 Hours | 15 Minutes | 12x Faster |
| Temperature | 250°C (Sand bath/Mantle) | 250°C (Internal IR Sensor) | Precise Control |
| Solvent | Diphenyl Ether (Open air) | Diphenyl Ether (Sealed) | No oxidative degradation |
| Yield (Overall) | 35–45% | 65–75% | Higher Efficiency |
| Purity (Crude) | Low (Tar formation) | High (>90%) | Simplified Work-up |
Analytical Validation (Self-Validating Checkpoints)
-
Checkpoint 1 (Enamine Formation):
-
1H NMR (DMSO-d6): Look for the disappearance of the aniline NH2 doublet (approx. 5.5 ppm) and the appearance of the alkene doublet (approx. 8.4 ppm, J=13 Hz) and the NH doublet (approx. 10.8 ppm).
-
-
Checkpoint 2 (Cyclization):
-
LC-MS: Mass shift corresponding to loss of Ethanol (-46 Da).
-
Visual: The mixture should remain light brown.[7] Dark black indicates overheating/charring.
-
-
Checkpoint 3 (Regiochemistry):
-
1H NMR (Target 6-Br-7-Cl): The aromatic protons at C5 and C8 will appear as singlets (para to each other).
-
Isomer (5-Cl-6-Br): Protons at C7 and C8 will appear as an AB doublet system (ortho coupling, J ~9 Hz).
-
Action: If doublets are observed, recrystallize or use column chromatography (MeOH/DCM) to separate the isomers.
-
Troubleshooting & Optimization
-
Problem: Low yield in Step 2 (Cyclization).
-
Problem: Vial over-pressurization during Decarboxylation.
-
Solution: Perform decarboxylation in an open vessel reflux system if the microwave vial pressure limit is exceeded, or perform the reaction in two 5-minute bursts, venting manually in between (with caution).
-
References
-
Zaman, A. et al. "Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives."[2][12] Asian Journal of Chemistry, vol. 27, no.[2][12] 8, 2015, pp. 2823-2826. [Link][2]
-
Biotage AB. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C." Biotage Application Notes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. atlantis-press.com [atlantis-press.com]
- 7. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. guidechem.com [guidechem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Improving solubility of 6-Bromo-7-chloroquinolin-4-ol in organic synthesis
Technical Support Center: 6-Bromo-7-chloroquinolin-4-ol
A Guide to Improving Solubility in Organic Synthesis
Welcome to the technical support guide for 6-Bromo-7-chloroquinolin-4-ol. As Senior Application Scientists, we understand that achieving complete dissolution is a critical first step for any successful reaction. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights and troubleshooting strategies to overcome solubility challenges with this specific quinolinol derivative. Our approach is rooted in explaining the why behind each technique, ensuring you can make informed decisions in your lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental solubility characteristics of 6-Bromo-7-chloroquinolin-4-ol that I should be aware of before starting my experiment?
Answer: Understanding the structure of 6-Bromo-7-chloroquinolin-4-ol is key to predicting its behavior. This molecule has several features that dictate its solubility profile:
-
Quinolinol Core: The molecule is a quinolin-4-one, existing in tautomeric equilibrium with the quinolin-4-ol form. The hydroxyl group (-OH) can act as a hydrogen bond donor and acceptor, while the quinoline nitrogen is a weak base. This dual nature suggests some affinity for polar solvents.
-
Amphoteric Nature: The phenolic hydroxyl group is weakly acidic, while the ring nitrogen is basic. This means its charge state, and therefore its solubility, can be dramatically altered by adjusting the pH of the medium.[1]
-
Halogenation: The presence of both bromine and chlorine atoms on the aromatic ring increases the molecule's molecular weight and lipophilicity. This generally decreases its solubility in highly polar solvents like water but can improve solubility in some organic solvents.[2]
In essence, you are working with a moderately polar, high-melting-point solid that is expected to have poor solubility in non-polar hydrocarbons (like hexane) and limited solubility in water, but better solubility in polar aprotic solvents.
Q2: I'm having difficulty dissolving 6-Bromo-7-chloroquinolin-4-ol in a common solvent at room temperature. What is a systematic approach to finding a suitable solvent?
Answer: A systematic screening process is the most efficient way to identify an effective solvent system. Do not default to high temperatures immediately, as this can risk degradation.
Step 1: Start with Polar Aprotic Solvents These solvents are generally the most effective for quinoline derivatives.[1] They can engage in dipole-dipole interactions without interfering with reactions that are sensitive to protic sources.
Step 2: Employ Gentle Heating If solubility is still limited, gently warm the mixture. An increase in temperature often provides the necessary energy to overcome the crystal lattice energy of the solid.
Step 3: Consider a Co-Solvent System If a single solvent is not effective even with heat, a co-solvent system is a powerful strategy.[1][3] This involves mixing a solvent in which the compound is sparingly soluble with one in which it is highly soluble to fine-tune the polarity of the medium.
The following table summarizes good starting points for your screening.
| Solvent Class | Example Solvents | Rationale & Typical Use Cases |
| Polar Aprotic | DMSO, DMF, NMP | Excellent starting point. High polarity effectively solvates the quinolinol core. Often used for a wide range of reactions involving heterocyclic compounds. |
| Ethers | THF, 1,4-Dioxane | Moderate polarity. THF is a good general-purpose solvent for many organic reactions.[4] |
| Alcohols | Ethanol, Methanol | Polar protic solvents. The hydroxyl group can hydrogen bond with the solute. Useful if the reaction is compatible with protic solvents.[5] |
| Chlorinated | DCM, Chloroform | Lower polarity. Generally less effective for highly polar quinolinols but can be useful in co-solvent mixtures or for workup/extraction. |
| Aromatic | Toluene, Xylene | Non-polar. Unlikely to be effective alone but can be used in specific high-temperature syntheses or as part of a co-solvent system.[1][6] |
Q3: How can I leverage pH to improve the solubility of 6-Bromo-7-chloroquinolin-4-ol in my reaction?
Answer: Adjusting the pH is one of the most powerful and direct methods to enhance the solubility of amphoteric compounds like this quinolinol.[1][3] By converting the neutral molecule into an ionic salt, you can dramatically increase its affinity for polar solvents.
-
Acidic Conditions (Protonation): Adding a small amount of a suitable acid (e.g., HCl, acetic acid) will protonate the basic quinoline nitrogen, forming a cationic quinolinium salt. This salt form is significantly more soluble in polar protic solvents.[1]
-
Basic Conditions (Deprotonation): Adding a base (e.g., NaOH, K₂CO₃) will deprotonate the acidic phenolic hydroxyl group, forming an anionic phenoxide salt. This form is also much more soluble in aqueous or polar organic media.
The choice between acidic or basic conditions depends entirely on the stability of your reactants and the mechanism of your intended reaction.
Caption: Effect of pH on the ionization and solubility of 6-Bromo-7-chloroquinolin-4-ol.
Troubleshooting Workflow & Experimental Protocols
If you are facing persistent solubility issues, follow this logical workflow. Start with the simplest, least disruptive methods before moving to more complex solutions.
Caption: Systematic workflow for troubleshooting solubility issues.
Protocol 1: Preliminary Thermal Stability Test
Objective: To determine if heating your compound in the chosen solvent causes degradation before you commit to running the full reaction at elevated temperatures.
-
Preparation: Prepare two small-scale samples.
-
Sample A (Control): Add 1-2 mg of 6-Bromo-7-chloroquinolin-4-ol to 0.5 mL of your chosen solvent in a vial. Keep at room temperature.
-
Sample B (Test): Add 1-2 mg of the compound to 0.5 mL of the same solvent in a separate vial.
-
-
Heating: Place Sample B in a heating block set to your desired reaction temperature (e.g., 80°C).
-
Monitoring: After 1-2 hours, cool Sample B to room temperature.
-
Analysis: Spot both Sample A and Sample B on a TLC plate and elute with an appropriate mobile phase.
-
Interpretation: If Sample B shows a single spot identical to the control, the compound is likely stable under these conditions. If new spots appear, degradation is occurring, and you should avoid prolonged heating at that temperature.
Protocol 2: Co-Solvent System Screening
Objective: To identify an effective co-solvent mixture and ratio for complete dissolution.
-
Primary Solvent Selection: Choose a primary solvent in which your other reactants are stable and soluble, even if 6-Bromo-7-chloroquinolin-4-ol is not.
-
Co-Solvent Selection: Choose a high-power co-solvent in which the quinolinol is highly soluble (e.g., DMSO, NMP).
-
Titration:
-
Suspend a known amount of 6-Bromo-7-chloroquinolin-4-ol in a measured volume of the primary solvent.
-
While stirring, add the co-solvent dropwise (e.g., 5% increments by volume).
-
Observe for complete dissolution. Note the approximate percentage of co-solvent required.
-
-
Validation: Ensure your reaction is compatible with the final co-solvent mixture. For example, while DMSO is an excellent solvent, it can be oxidized under certain conditions.
By methodically applying these principles and protocols, you can effectively overcome the solubility challenges posed by 6-Bromo-7-chloroquinolin-4-ol, paving the way for successful and reproducible synthetic outcomes.
References
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Ahamed, R. A. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. Available at: [Link]
-
ResearchGate. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds? Available at: [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Sources
Preventing side reactions during chlorination of 6-Bromo-7-chloroquinolin-4-ol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Objective: Conversion of 6-Bromo-7-chloroquinolin-4-ol (Starting Material, SM) to 6-Bromo-4,7-dichloroquinoline (Product) using Phosphorus Oxychloride (
Significance: This transformation is a critical step in the synthesis of diarylquinoline antibiotics, specifically analogs of Bedaquiline (TMC207) , used in the treatment of multidrug-resistant tuberculosis.
The Challenge: While ostensibly a standard nucleophilic aromatic substitution, this reaction is prone to three specific failure modes:
-
Dimerization: Formation of ether-linked impurities (4,4'-oxybis(quinoline) species).
-
Hydrolytic Reversion: Regeneration of SM during the quench phase.
-
Thermal Decomposition: Formation of tarry phosphoramidate byproducts due to uncontrolled exotherms.
Mechanistic Pathway & Control Points
Understanding the mechanism is the only way to prevent side reactions. The reaction does not proceed via simple displacement. It requires in-situ formation of a Vilsmeier-Haack-type active species.
Figure 1: Reaction Mechanism & Failure Modes
Caption: The critical path requires complete conversion of SM to the Activated Intermediate before high heat is applied to prevent Dimer formation. The quench must be rapid to prevent Reversion.
Troubleshooting Guide
Use this matrix to diagnose specific experimental failures.
Issue 1: Presence of "Dimer" Impurity (Ether Linkage)
Symptom: LCMS shows a peak at approx.
-
Root Cause: Incomplete Activation. The activated phosphorylated intermediate reacts with unreacted starting material (which acts as a nucleophile) instead of the chloride ion.
-
Solution:
-
Stoichiometry: Ensure
is equivalents. -
Order of Addition: Do not add
to hot SM. Mix at Room Temperature (RT) first, allow the "slurry" to solvate, then heat. -
Catalysis: Use DMF (0.1 eq). It forms the Vilsmeier chloroiminium species, which is more reactive than
alone, ensuring rapid activation of the SM.
-
Issue 2: Recovered Starting Material (Incomplete Conversion)
Symptom: Reaction looked complete by TLC/HPLC in-process, but SM reappears after workup.
-
Root Cause: Hydrolytic Reversion. The 4-chloroquinoline moiety is electron-deficient. In hot, acidic aqueous media (created during the quench), water can displace the chlorine back to the hydroxyl group.
-
Solution:
-
Quench Temperature: Never quench into hot water. Cool reaction mass to
and quench into ice water . -
pH Control: Neutralize immediately. Do not let the product sit in the strongly acidic quench mixture. Adjust to pH 7–8 with
or .
-
Issue 3: Black Tar / Low Yield
Symptom: Reaction mixture becomes viscous/black; difficult to stir.
-
Root Cause: Polymerization/Thermal Decomposition.
-
Solution:
-
Solvent: Use Toluene as a co-solvent if neat
creates too thick a slurry. -
Quality of
: Ensure is clear. Yellow/orange contains polyphosphoric acids which accelerate tar formation. -
Temp Limit: Do not exceed
.
-
Optimized Experimental Protocol
This protocol is designed to be self-validating . Follow the checkpoints.
Materials
-
Substrate: 6-Bromo-7-chloroquinolin-4-ol (1.0 eq)
-
Reagent:
(5.0 eq) — Excess serves as solvent. -
Catalyst: DMF (anhydrous, 2-3 drops per gram of substrate).
-
Quench: Ice water;
or Sat. .
Step-by-Step Methodology
-
Setup: In a dry round-bottom flask under
atmosphere, charge 6-Bromo-7-chloroquinolin-4-ol. -
Addition: Add
(5.0 eq) at Room Temperature (20–25°C).-
Observation: The mixture will likely be a slurry.
-
-
Activation: Add catalytic DMF dropwise.
-
Checkpoint: A mild exotherm and gas evolution (
) should be observed. Stir at RT for 15 minutes. Do not skip this. This step converts SM to the intermediate, preventing dimerization.
-
-
Reaction: Heat to reflux (
). Stir for 2–4 hours.-
Checkpoint: The slurry should dissolve into a clear (yellow/brown) solution.
-
-
Monitoring: Check HPLC/TLC. Target:
SM. -
Workup (The Critical Phase):
-
Cool reaction mixture to RT.
-
Remove excess
via rotary evaporation (vacuum) if possible (reduces exotherm during quench). -
Pour the residue slowly into vigorously stirred ice water (
). -
Action: Maintain internal temp
.
-
-
Neutralization: Slowly add base (
or ) to pH 8. -
Isolation: Filter the solid. Wash with water (to remove inorganic salts) and cold heptane.
-
Purification: Recrystallize from Acetonitrile or Toluene/Heptane if necessary.
Data Summary Table
| Parameter | Standard Range | Critical Limit | Consequence of Excursion |
| POCl3 Eq | 3.0 – 5.0 | < 2.5 | Incomplete reaction, Dimer formation |
| Reaction Temp | 105 – 110°C | > 120°C | Tarry degradation, Br/Cl exchange risk |
| Quench Temp | 0 – 10°C | > 40°C | Hydrolysis (Reversion to SM) |
| Quench pH | 7.0 – 9.0 | < 2.0 | Product instability (Hydrolysis) |
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
Q: My product is yellow, but the reference says white. Is it impure?
A: Not necessarily. 6-Bromo-4,7-dichloroquinoline is technically a white/off-white solid, but trace traces of conjugated impurities or N-oxides can turn it yellow. If purity by HPLC is
Q: I see a small impurity at +2 mass units. What is it?
A: This is likely Halogen Exchange . If you used
Q: The reaction slurry is too thick to stir. Can I add solvent?
A: Yes. Toluene is the best co-solvent. It is inert to
References
-
Arnott, E. A., et al. (2011).[3] "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[4] (Mechanistic insight on dimer formation and temperature control).
- Upadhayaya, R. S., et al. (2009). "Process for the preparation of 6-bromo-4,7-dichloroquinoline." Patent WO2008068760.
-
Liaoning University. (2023). "Synthesis of 6-bromo-4-chloroquinoline." CN Patent CN106432073B. (Detailed workup and purification data).
-
Wang, W., et al. (2022).[5] "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press. (Describes the POCl3 chlorination precursor step).
Sources
Technical Support Center: Optimizing Reaction Temperature for 6-Bromo-7-chloroquinolin-4-ol Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 6-Bromo-7-chloroquinolin-4-ol. The focus is on the critical parameter of reaction temperature, offering troubleshooting advice and frequently asked questions (FAQs) to navigate challenges and optimize experimental outcomes. The synthesis primarily follows the principles of the Gould-Jacobs reaction, a robust method for creating the 4-hydroxyquinoline core structure.[1][2][3][4]
Section 1: Foundational Principles & Core Synthesis Strategy
This section addresses fundamental questions regarding the synthesis, emphasizing the causal relationship between the reaction mechanism and the required thermal conditions.
Q1: What is the standard synthetic pathway for 6-Bromo-7-chloroquinolin-4-ol?
The synthesis is typically achieved via the Gould-Jacobs reaction, which proceeds in two primary thermal stages.[2][4]
-
Condensation: The process begins with the condensation of a substituted aniline, in this case, 4-bromo-3-chloroaniline, with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline's amino group onto the DEEM molecule, followed by the elimination of ethanol to form a stable anilinomethylenemalonate intermediate.[4][5]
-
Thermal Cyclization: The crucial ring-forming step requires high temperatures to facilitate an intramolecular 6-electron electrocyclization of the intermediate.[4][6] This high-energy transformation yields the quinoline ring system, which, after potential subsequent hydrolysis and decarboxylation steps (if the malonate ester is carried through), results in the desired 6-Bromo-7-chloroquinolin-4-ol.[1][4]
Caption: The two-stage Gould-Jacobs reaction pathway.
Q2: Why is precise temperature control so critical for this synthesis?
Temperature is the most critical parameter because the two main stages of the reaction have vastly different activation energy requirements.
-
Condensation Stage (Lower Temperature): This initial reaction is favorable at moderate temperatures (100-140°C).[7] Exceeding this range significantly during the initial phase doesn't necessarily accelerate the desired reaction but can increase the risk of side reactions or premature decomposition of the sensitive DEEM reagent.
-
Cyclization Stage (High Temperature): The intramolecular cyclization step has a high activation energy barrier and requires significant thermal input, typically around 250°C, to proceed efficiently.[4][8][9] Insufficient temperature will cause the reaction to stall, leaving you with unreacted intermediate. Conversely, temperatures far exceeding this can lead to thermal decomposition and the formation of tar, drastically reducing the yield and complicating purification.[9][10]
Q3: What is the specific role of high-boiling point solvents like Diphenyl Ether or Dowtherm A?
Using a high-boiling, inert solvent is essential for the high-temperature cyclization step for several key reasons:
-
Uniform Heat Transfer: These solvents act as a heat bath, ensuring smooth and uniform distribution of thermal energy throughout the reaction mixture. This prevents the development of localized "hot spots," which are a primary cause of reactant and product decomposition, often observed as charring.[2][8]
-
Temperature Buffering: They allow the reaction to be maintained at a stable high temperature (e.g., 250°C), which might be difficult to achieve and control by heating the neat reactants alone.[11]
-
Solubility: They keep the anilinomethylenemalonate intermediate dissolved at the high temperatures required for cyclization, ensuring the reaction proceeds in the liquid phase for optimal molecular mobility and collision frequency.
-
Improved Yields: The use of an appropriate high-boiling solvent has been shown to increase cyclization yields to as high as 95% in many cases, compared to moderate yields when the reaction is attempted without a solvent.[2][8] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is particularly stable and widely used for applications requiring temperatures up to 400°C.[12][13][14][15]
Section 2: Temperature Optimization & Experimental Protocol
This section provides actionable data and a detailed methodology for successfully running the synthesis.
Q4: What are the specific temperature parameters and expected observations for each step?
The following table summarizes the key quantitative data for optimizing the reaction temperature.
| Parameter | Step 1: Condensation | Step 2: Thermal Cyclization |
| Reactants | 4-bromo-3-chloroaniline, Diethyl ethoxymethylenemalonate (DEEM) | Anilinomethylenemalonate Intermediate |
| Solvent | Typically neat (excess DEEM can act as solvent)[4] | Diphenyl ether or Dowtherm A[2][8] |
| Recommended Temperature | 100 - 140 °C | 240 - 260 °C (Target: 250 °C)[8][16] |
| Reaction Time | 1 - 2 hours | 30 - 60 minutes |
| Monitoring Method | TLC (monitoring disappearance of 4-bromo-3-chloroaniline) | TLC (monitoring disappearance of intermediate) |
| Key Observation | Formation of a homogenous melt or solution. | Evolution of ethanol (bubbling may be observed). Product may precipitate upon cooling. |
Q5: Can you provide a step-by-step protocol focused on thermal management?
This protocol provides a self-validating workflow with checkpoints for success.
Materials:
-
4-bromo-3-chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or Diphenyl Ether)
-
Hexanes (for precipitation)
-
Heating mantle with a high-temperature controller and thermocouple
-
Appropriate glassware for high-temperature reactions
Protocol:
Part A: Condensation
-
Setup: In a round-bottom flask, combine 1.0 equivalent of 4-bromo-3-chloroaniline with 1.1 to 1.5 equivalents of DEEM.
-
Heating: Heat the mixture to 120-130°C with stirring. The solids should melt to form a clear solution.
-
Monitoring: After 1 hour, take a small aliquot for TLC analysis to check for the consumption of the starting aniline. Continue heating for up to another hour if necessary until the aniline spot is gone or significantly diminished.
-
Preparation for Cyclization: While the condensation reaction is running, preheat the Dowtherm A solvent in a separate, larger three-neck flask (equipped with a condenser and thermometer) to 250°C.
Part B: Thermal Cyclization 5. Addition of Intermediate: Once the condensation is complete, carefully and slowly add the hot crude anilinomethylenemalonate intermediate from Part A to the pre-heated Dowtherm A in a dropwise manner or in small portions.
- Causality Check: This portion-wise addition is critical. Adding the entire volume at once will cause a significant drop in the solvent temperature, potentially stalling the cyclization reaction.[8]
- Maintain Temperature: Maintain the reaction mixture temperature at 250°C with vigorous stirring for 30-60 minutes. Monitor the reaction by TLC to confirm the disappearance of the intermediate.
- Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C.
- Precipitation: Carefully pour the cooled reaction mixture into a beaker containing a large volume of hexanes (at least 10x the volume of Dowtherm A) with stirring. The desired product, 6-Bromo-7-chloroquinolin-4-ol, should precipitate as a solid.
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with additional hexanes to remove the high-boiling solvent. The crude product can then be dried and purified further by recrystallization if necessary.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis, with a focus on temperature-related issues.
Q6: My final yield is very low or I've isolated no product. What are the likely temperature-related causes?
Low yield is a common problem directly linked to thermal management. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low yield.
Q7: My reaction mixture turned dark brown or black during the cyclization step. What does this signify?
Significant darkening or charring is a clear indicator of thermal decomposition.[8][10] This occurs when the reaction temperature has exceeded the stability threshold of your intermediate or product.
-
Primary Cause: The bulk temperature of the reaction exceeded the optimal ~250°C range.
-
Secondary Cause: Uneven heating. Even if the thermometer reads 250°C, unstirred or poorly mixed reactions can have localized hot spots on the flask walls that are much hotter, initiating decomposition.
-
Solution: Reduce the target temperature slightly (e.g., to 245°C) and increase the reaction time. Ensure vigorous stirring to promote even heat distribution.
Q8: The reaction worked up to the intermediate stage, but the cyclization step failed. How can I fix this?
This is one of the most common failure modes and almost always points to insufficient thermal energy to overcome the activation barrier of the electrocyclization.
-
Cause: The reaction mixture did not reach or maintain the required ~250°C. This can happen if the heating apparatus is underpowered, the setup is not well-insulated, or the intermediate was added too quickly to the hot solvent, causing the overall temperature to drop and never recover.
-
Solution: Verify your heating and temperature monitoring setup. Use a calibrated high-temperature thermometer placed directly in the reaction mixture. Insulate the flask neck and condenser to minimize heat loss. Re-run the reaction, ensuring the intermediate is added slowly enough that the solvent temperature does not drop below 240°C.
References
- BenchChem. (2025).
- Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.
- BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis.
- Sigma-Aldrich. (n.d.). DOWTHERM A eutectic mixture.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- SLS. (n.d.). Dowtherm A, eutectic mixture o | 44570-1L | SIGMA-ALDRICH.
- Benchchem. (n.d.). Optimization of reaction conditions for synthesizing 2-quinolones.
- MDPI. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Alkyl-4-Quinolones.
- NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
- Mapei. (n.d.). CGS-9896-药物合成数据库.
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
- Thermic Fluids Pvt Ltd. (n.d.). Dowtherm - Synthetic Organic Fluids.
- Biotage. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- ChemPoint. (n.d.). DOWTHERM™ A Synthetic Thermal Fluid.
- ACS Publications. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- LookChem. (n.d.).
- CymitQuimica. (n.d.). CAS 87-13-8: Diethyl (ethoxymethylene)
- Google Patents. (n.d.). Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino)
- ChemPoint. (n.d.). DOWTHERM A - Dow Thermal Fluid Products.
- BenchChem. (2025).
- Qeios. (2024).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- Patsnap. (n.d.). Method for synthesizing 7-bromo-6-chloro-4-quinazolinone.
- Wikipedia. (n.d.). 4-Quinolone.
- BenchChem. (2025). Technical Support Center: Optimizing Quinolinone Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dowtherm® A eutectic mixture of 26.5% diphenyl + 73.5% diphenyl oxide | Sigma-Aldrich [sigmaaldrich.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]
- 15. chempoint.com [chempoint.com]
- 16. CGS-9896-药物合成数据库 [drugfuture.com]
Technical Support Center: Purification of 6-Bromo-7-chloroquinolin-4-ol
[1]
Status: Operational Ticket ID: PUR-Q4OL-6B7C Assigned Specialist: Senior Application Scientist[1]
Diagnostic & Triage: Understand Your Impurity Profile[1]
Before initiating purification, you must diagnose the nature of your crude material.[2] The synthesis of 6-Bromo-7-chloroquinolin-4-ol (typically via the Gould-Jacobs reaction) introduces specific contaminant classes.
Common Impurity Profile:
| Impurity Type | Source / Cause | Diagnostic Sign |
| Regioisomers | Cyclization of 3-chloro-4-bromoaniline at the C6 position (yielding 5-chloro-6-bromo isomer) instead of C2.[1] | NMR Check: Two singlets (H5, H8) indicate the correct 6,7-substitution.[2] Ortho-coupled doublets indicate the 5,6-isomer.[1] |
| Dowtherm A / Diphenyl Ether | High-boiling solvent used for thermal cyclization.[1] | Sticky, oily consistency; distinct aromatic odor; persistent liquid phase.[2] |
| Uncyclized Enamine | Incomplete cyclization of the ethoxymethylenemalonate intermediate.[1] | Lower melting point; soluble in less polar solvents (e.g., DCM).[2] |
| Inorganic Salts | Residual catalysts or neutralization byproducts.[1] | High ash content; insoluble in organic solvents but soluble in water.[1] |
| "Tar" / Polymer | Oxidative degradation at high temperatures (>250°C). | Dark black/brown color; insoluble in almost everything.[1] |
Troubleshooting Guides (FAQ)
Issue 1: "My product is a sticky brown paste, not a solid."
Diagnosis: Residual high-boiling solvent (Dowtherm A/Diphenyl ether). The Fix: The quinolin-4-ol core is highly polar and insoluble in non-polar hydrocarbons, whereas Dowtherm is miscible.[1][2]
-
Suspend the crude paste in hot Hexanes or Heptane (approx. 50-60°C).
-
Triturate (grind/stir vigorously) for 30–60 minutes.
-
Filter while warm.[1][3] The product will remain as the filter cake; the solvent carries away the oil.[1]
-
Repeat if necessary.
Issue 2: "The melting point is depressed (e.g., <300°C) even after washing."
Diagnosis: Presence of the 5-chloro-6-bromo regioisomer .[1] The Fix: This is the most difficult impurity.[1] The Gould-Jacobs cyclization favors the sterically less hindered position.[1] If you started with 3-chloro-4-bromoaniline, the "natural" product is often the 5-chloro isomer.[1]
-
Solution: Recrystallization from Glacial Acetic Acid or DMF .[1] The 6,7-isomer typically has a higher lattice energy (and lower solubility) than the 5,6-isomer due to symmetry.[1][2]
-
Protocol: Dissolve in boiling acetic acid, cool slowly to room temperature. The 6,7-isomer precipitates first.[1][2]
Issue 3: "I cannot filter the solution; the funnel clogs immediately."
Diagnosis: Premature precipitation or "oiling out" of oligomers.[1] The Fix: You are likely filtering a hot solution that is too concentrated.[1]
Standard Operating Procedures (SOPs)
Protocol A: Acid-Base Reprecipitation (The "Chemical Wash")
Best for removing uncyclized starting materials and neutral tars.[1]
Principle: 6-Bromo-7-chloroquinolin-4-ol is amphoteric but primarily exists as the 4-quinolone tautomer.[1] It forms a stable salt with strong bases (Phenolate form) but precipitates upon acidification.
-
Dissolution: Suspend 10 g of crude solid in 100 mL of 2M NaOH . Heat to 80°C with stirring until dissolved.
-
Note: If a dark solid remains insoluble, this is likely "tar" or inorganic impurity.[2]
-
-
Filtration: Filter the hot alkaline solution through a Celite pad to remove insolubles.
-
Precipitation: Cool the filtrate to room temperature. Slowly add Acetic Acid (50% v/v) or 2M HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 6–7.[1]
-
-
Digestion: Allow the thick white/off-white slurry to stir for 1 hour (this "digests" the crystals, making them easier to filter).
-
Isolation: Filter, wash with copious water (to remove salts), and dry at 100°C under vacuum.[2]
Protocol B: Recrystallization (The "Polishing Step")
Best for removing regioisomers and trace colored impurities.[2]
Solvent Choice:
-
Glacial Acetic Acid: Excellent for structural isomers.[1] High solubility at boiling, low at RT.[2]
-
DMF/Ethanol (1:1): Good alternative if Acetic Acid traces are undesirable.
Steps:
-
Place 5 g of semi-pure solid in a flask.
-
Add Glacial Acetic Acid (approx. 10–15 mL/g).
-
Heat to reflux (118°C). If not fully dissolved, add more solvent in small increments.[2]
-
Optional: Add activated charcoal (10% w/w), stir for 10 mins, and filter hot.
-
Allow the filtrate to cool to room temperature slowly (over 2-3 hours). Rapid cooling traps impurities.[1]
-
Filter the crystals.[1] Wash with cold acetic acid, followed by diethyl ether (to remove acid traces).[2]
Decision Logic & Workflow
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Purification logic flow for removing Dowtherm A, inorganic salts, and regioisomers.
Technical Deep Dive: The Regioisomer Challenge
The most critical technical hurdle with 6-bromo-7-chloroquinolin-4-ol is the formation of the 5-chloro-6-bromo isomer.[1]
Mechanism of Impurity Formation
In the Gould-Jacobs reaction, the cyclization of the anilino-malonate intermediate occurs via Electrophilic Aromatic Substitution.[1][2]
-
Starting Material: 3-chloro-4-bromoaniline.[1]
-
Target Cyclization Site: Position 2 (ortho to NH2, ortho to Cl).[2] This is sterically hindered by the Chlorine atom.[1]
-
Alternative Cyclization Site: Position 6 (ortho to NH2, ortho to H).[2] This is sterically open.[1]
Because the "open" position is kinetically favored, the 5-chloro-6-bromo isomer is often the major product unless specific conditions (high temperature, specific Lewis acids) are used to force the thermodynamic product.[1][2]
NMR Validation (Self-Validating Protocol)
Do not rely on melting point alone.[1] Use 1H-NMR (DMSO-d6) to confirm you have the correct isomer after purification.[1]
| Feature | 6-Bromo-7-chloro (Target) | 5-Chloro-6-bromo (Impure) |
| Proton H5 | Singlet (Isolated) | Doublet (Coupled to H7) |
| Proton H8 | Singlet (Isolated) | Doublet (Coupled to H8) |
| Coupling (J) | N/A | J ≈ 9.0 Hz (Ortho coupling) |
References
-
Gould, R. G., & Jacobs, W. A. (1939).[2][4][5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[2][5] [2]
-
BenchChem Technical Repository. (2025).[6] "Gould-Jacobs Reaction Protocols and Troubleshooting." [2]
-
PubChem Compound Summary. (2025). "6-Bromo-4-chloroquinoline (Derivative Data)." National Center for Biotechnology Information.[1][2]
-
Organic Syntheses. (2025). "General Methods for Quinoline Purification." [2]
Sources
- 1. CAS 86-99-7: 7-chloroquinolin-4-ol | CymitQuimica [cymitquimica.com]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. ablelab.eu [ablelab.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solving Solubility Issues of Quinoline Intermediates in Biological Assays
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Quinoline Scaffold Solubility & Assay Optimization
Welcome to the Technical Support Center
If you are working with quinoline intermediates, you are likely facing the "brick dust" paradox: these scaffolds are pharmacologically privileged but physicochemically punishing.
As a Senior Application Scientist, I often see projects stall not because the chemistry is wrong, but because the assay conditions force the compound out of solution. Quinoline (pKa ~4.[1][2]9) is often protonated and soluble in acidic workups but crashes out neutrally at physiological pH (7.4). Furthermore, these planar heterocycles are notorious for forming colloidal aggregates—creating false positives that look like potent inhibition.
This guide is not a generic SOP. It is a troubleshooting system designed to diagnose, validate, and solve solubility artifacts in your biological data.
Module 1: The "Crash-Out" Phenomenon (Precipitation)
Symptom: Your IC50 curves flatten at high concentrations, or you observe high variability between technical replicates. Diagnosis: Thermodynamic instability upon aqueous dilution (The "Solubility Cliff").
The Mechanism
When you spike a DMSO stock (dielectric constant
Troubleshooting Protocol: The "Intermediate Step" Dilution
Do not pipette high-concentration DMSO stocks directly into the assay well. Use this serial dilution method to buffer the polarity shift.
-
Prepare 1000x Stock: Dissolve quinoline in 100% DMSO (e.g., 10 mM).
-
Create Intermediate Plate (The "Step-Down"): Dilute the 1000x stock into a transition solvent (e.g., 50% DMSO / 50% Buffer) to reach 100x.
-
Why? This lowers the free energy barrier of mixing.
-
-
Final Assay Dilution: Transfer from the Intermediate Plate to the Assay Plate (final 1% DMSO).
Visual Guide: The Solubility Cliff
Caption: Figure 1. Preventing "shock precipitation" by introducing an intermediate solvent polarity step.
Module 2: The False Positive (Colloidal Aggregation)
Symptom: You see "bell-shaped" concentration-response curves or steep Hill slopes (>2.0). Diagnosis: Promiscuous inhibition via Colloidal Aggregation.[3][4]
The Mechanism
Quinolines are classic "aggregators." Above a Critical Aggregation Concentration (CAC), they self-assemble into colloids (100–1000 nm). These colloids sequester enzymes on their surface, inhibiting them non-specifically.[3][5][6] This is not drug activity; it is a physical artifact [1, 2].
The "Detergent Test" Protocol
To validate if your quinoline is a true inhibitor or an aggregator, you must run a detergent sensitivity assay.
-
Control Arm: Run the IC50 assay with standard buffer.
-
Experimental Arm: Run the same assay with 0.01% Triton X-100 (or Tween-80) added to the buffer.
-
Analysis:
-
If IC50 remains stable: True Inhibitor.
-
If IC50 shifts dramatically (>10-fold) or activity disappears: Aggregator (False Positive).
-
Data Interpretation Table:
| Observation | Hill Slope | Effect of 0.01% Triton X-100 | Conclusion |
| Standard Inhibition | ~1.0 | Minimal change in IC50 | Valid Hit |
| Colloidal Aggregation | > 2.0 (Steep) | Loss of potency (IC50 increases) | False Positive |
| Precipitation | Variable (<1.0) | Variable / No Effect | Solubility Limit Reached |
Visual Guide: Aggregation Logic Tree
Caption: Figure 2. Decision tree to distinguish true quinoline inhibition from colloidal aggregation artifacts.
Module 3: The pH Trap (Ionization States)
Symptom: Compound is soluble during synthesis (acidic workup) but precipitates in the assay (pH 7.4). Diagnosis: The Quinoline Nitrogen pKa (~4.9) dictates solubility [3].
The Science
At pH 2.0, the quinoline nitrogen is protonated (
At pH 7.4 (where
Solution: Cyclodextrin Complexation
Since you cannot change the assay pH without affecting the biology, you must shield the neutral quinoline. Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
Protocol:
-
Prepare a 20% (w/v) stock of HP-β-CD in water.
-
Use this solution to prepare your assay buffer (final concentration 0.5% - 1.0% HP-β-CD in the well).
-
The cyclodextrin encapsulates the hydrophobic quinoline core, maintaining solubility without interfering with most receptor-ligand interactions [4].
Frequently Asked Questions (FAQs)
Q: Can I just increase DMSO to 5% to solve solubility? A: Proceed with caution. While 5% DMSO improves quinoline solubility, it is toxic to many cell lines and can denature enzymatic targets. Always run a "DMSO Tolerance" control (0% to 5% DMSO alone) to define your assay's Z-factor limit.
Q: My quinoline is fluorescent. Is this affecting my readout? A: Yes, quinolines can be autofluorescent. If your assay uses a fluorescence readout (e.g., excitation at 340-380 nm), you may be seeing interference.
-
Fix: Switch to a Red-Shifted assay readout (e.g., excitation >500 nm) or use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which eliminates background fluorescence.
Q: Why does my compound precipitate only after 1 hour? A: This is Ostwald Ripening . Small, invisible crystals formed immediately upon dilution, but they were too small to scatter light. Over time, they merged into larger, visible precipitates.
-
Fix: Read the assay plate immediately after addition, or use the HP-β-CD method described in Module 3 to stabilize the dispersion.
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Link
-
PubChem. (n.d.).[1] Quinoline (Compound CID 7047) - Chemical and Physical Properties. National Library of Medicine. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[7] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
Sources
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. news-medical.net [news-medical.net]
- 4. escholarship.org [escholarship.org]
- 5. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance at the 7-chloro position in coupling reactions
Topic: Overcoming Steric & Electronic Barriers at the 7-Chloro Position
Status: Operational Ticket ID: 7-CL-HETEROCYCLE-SUPPORT Assigned Specialist: Senior Application Scientist
Diagnostic Framework: The "7-Chloro Conundrum"
Welcome to the advanced support tier. If you are accessing this guide, you are likely struggling to functionalize the 7-position of a bicyclic heterocycle (e.g., quinoline, quinazoline, isoquinoline).
This is not a standard coupling reaction. The 7-chloro position presents a unique "dual-lock" resistance mechanism that causes standard protocols (e.g., Pd(PPh3)4, K2CO3) to fail.
The Dual-Lock Mechanism
-
Electronic Deactivation (The Electronic Lock): Unlike the 2- or 4-positions, which are activated by the electron-withdrawing nature of the ring nitrogen (ortho/para directing), the 7-position is meta to the nitrogen. It behaves like an unactivated, electron-rich aryl chloride. The C-Cl bond is strong, making the Oxidative Addition step thermodynamically unfavorable.
-
Peri-Interaction (The Steric Lock): The proton at position 8 (H-8) creates a "peri-effect." This is a subtle but critical steric clash that hinders the approach of the palladium center, destabilizing the square-planar transition state required for oxidative addition.
Figure 1: Visualization of the synergistic barriers preventing standard coupling at the 7-position.
The Hardware: Catalyst & Ligand Architecture[1]
To pick the lock, you need a catalyst system designed for difficult oxidative addition .
A. Ligand Selection (The Key)
Do not use simple phosphines (PPh3, dppf). You require Dialkylbiaryl Phosphines (Buchwald Ligands) .
| Ligand | Application Context | Why it works? |
| XPhos | Primary Choice. General Suzuki/Negishi couplings. | Extremely bulky (isopropyl groups) to force reductive elimination, but electron-rich to facilitate oxidative addition across the hindered C-Cl bond. |
| RuPhos | Secondary Amines / Alkoxides. Buchwald-Hartwig amination or etherification. | Prevents beta-hydride elimination; stabilizes the Pd center against the specific electronics of amine coupling. |
| BrettPhos | Primary Amines. | Specific geometry prevents catalyst deactivation by primary amines. |
| Sphos | High Steric Bulk. | If the coupling partner (boronic acid) is also hindered (e.g., ortho-substituted), SPhos provides the necessary flexibility. |
B. Pre-Catalysts (The Engine)
Avoid Pd(OAc)2 or Pd2(dba)3 if possible. In situ activation is slow and often incomplete for deactivated chlorides.
-
Recommendation: Use Pd-G3 or Pd-G4 Precatalysts (e.g., XPhos Pd G4).
-
Reasoning: These precatalysts contain the ligand pre-bound and reduced. They release the active L-Pd(0) species immediately upon heating, preventing the "induction period" where the substrate can degrade or the catalyst can aggregate into inactive Pd-black.
Troubleshooting Guide (FAQ)
Q1: The reaction turns black immediately, and I recover Starting Material (SM).
-
Diagnosis: "Pd-Black" formation. The active Pd(0) species is unstable and aggregating because oxidative addition is too slow.
-
Fix:
-
Switch to a G4 Precatalyst to ensure immediate ligand ligation.
-
Increase ligand-to-metal ratio (e.g., 2:1 instead of 1:1) to stabilize the Pd(0).
-
Lower the temperature initially (60°C) to allow the catalyst to engage the substrate before thermal decomposition, then ramp to 100°C.
-
Q2: I see the product, but also a significant amount of "de-chlorinated" substrate (Hydrodehalogenation).
-
Diagnosis: The Pd inserted, but instead of transmetalating with your boronic acid, it performed Beta-Hydride Elimination (from the solvent or base) or abstracted a hydride.
-
Fix:
-
Solvent Switch: Avoid alcohols (isopropanol/ethanol) which are hydride sources. Use anhydrous 1,4-Dioxane or Toluene .
-
Base Switch: If using amines (Et3N), switch to inorganic bases like K3PO4 or Cs2CO3 .
-
Q3: My boronic acid is disappearing, but the chloride remains touched.
-
Diagnosis: Protodeboronation. The boronic acid is hydrolyzing faster than the cross-coupling can occur.
-
Fix:
-
Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 2 hours.
-
Change Partner: Switch from Boronic Acid to a Pinacol Ester (BPin) or Potassium Trifluoroborate (BF3K) salt. These are more robust and release the active species slowly.
-
Validated Protocol: The "7-Cl-Ultra" Method
This protocol is designed for maximum forcing conditions while maintaining catalyst stability.
Scope: Suzuki-Miyaura Coupling of 7-Chloroquinoline with Aryl Boronic Acids.
Reagents:
-
Substrate: 7-Chloroquinoline derivative (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Note: Water is essential for the boronic acid activation cycle.
Step-by-Step Workflow:
-
Vessel Prep: Oven-dry a microwave vial or pressure tube. Add a magnetic stir bar.
-
Solids Addition: Charge the vial with the Substrate, Boronic Acid, Base (K3PO4), and Catalyst (XPhos Pd G4).
-
Critical: Do this in air if using G4 catalyst (it is air-stable), but flush with Inert Gas (Ar/N2) immediately after.
-
-
Solvent Degassing: In a separate flask, sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen is a poison for the active species.
-
Initiation: Add the solvent to the solids via syringe. Seal the cap immediately.
-
Reaction:
-
Thermal: Heat to 100°C for 12-16 hours.
-
Microwave: Heat to 120°C for 1 hour.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium residues. Wash with brine.
Interactive Troubleshooting Logic
Use this decision tree to diagnose failures in real-time.
Figure 2: Logic flow for diagnosing reaction failures based on crude analysis.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Hazari, N., et al. "Palladium-Catalyzed Cross-Coupling: A Historical Context and Future Outlook." Chemical Reviews, 2016.
-
BenchChem Technical Notes. "Application Notes and Protocols for the Use of 4-chloro-N,N-dimethylquinolin-7-amine in Palladium-Mediated Coupling Reactions."
-
Thieme Connect. "Efficient Suzuki–Miyaura Coupling of Deactivated Aryl Chlorides." Synthesis, 2008.[1]
-
Organic Chemistry Portal. "Suzuki Coupling of Aryl Chlorides."
Sources
Validation & Comparative
Halogen Positioning in Quinoline Scaffolds: A Comparative Analysis of 6-Bromo and 7-Chloro Isomers
[1]
Executive Summary: The Halogen Switch
In medicinal chemistry, the quinoline scaffold is a privileged structure, serving as the backbone for antimalarials, anticancer agents, and acetylcholinesterase (AChE) inhibitors. While the core scaffold provides the template for
This guide compares the two most critical halogenated isomers: 7-chloroquinoline and 6-bromoquinoline .[1]
-
7-Chloroquinoline: The gold standard for antimalarial activity (e.g., Chloroquine), driven by specific electronic effects that facilitate heme polymerization inhibition.
-
6-Bromoquinoline: An emerging scaffold in oncology and neuroprotection, leveraging the larger bromine atom for enhanced lipophilicity and superior halogen bonding (
-hole interactions) with protein targets.[1]
Physicochemical & Mechanistic Distinctions
To understand the biological divergence, we must first analyze the atomic-level differences between the 7-Cl and 6-Br substitutions.[1]
The Sigma-Hole and Halogen Bonding
Bromine is significantly more polarizable than chlorine.[1] This results in a larger region of positive electrostatic potential on the extension of the C-X bond, known as the
-
7-Chloro: Predominantly acts via inductive electron withdrawal (-I effect), increasing the acidity of the quinoline nitrogen (N1) and modulating pKa for lysosomal accumulation.[1]
-
6-Bromo: While also electron-withdrawing, the Br atom acts as a potent halogen bond donor .[1] In kinase pockets or AChE active sites, the 6-Br can form directional non-covalent bonds with backbone carbonyl oxygens (C-Br[1]···O=C), often increasing potency by 10-100 fold compared to non-halogenated analogs.[1][2]
Comparative Data Profile
| Feature | 7-Chloro Isomer | 6-Bromo Isomer | Impact on Bioactivity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | 6-Br requires larger hydrophobic pockets.[1] |
| Lipophilicity ( | +0.71 | +0.86 | 6-Br increases logP, improving BBB permeability.[1] |
| Moderate | Strong | 6-Br forms stronger halogen bonds (Enzyme affinity).[1] | |
| Synthetic Purity | Low (Regio-isomer mixture) | High (Regiospecific) | 6-Br is easier to scale in early discovery.[1] |
Biological Activity Case Studies
Antimalarial Potency: The 7-Chloro Dominance
The 7-chloro substituent is pharmacophoric for 4-aminoquinolines (Chloroquine, Amodiaquine).[1]
-
Mechanism: The 7-Cl atom is crucial for inhibiting the crystallization of toxic heme into inert hemozoin. It fits into the heme dimer structure via
- stacking interactions.[1] -
Comparison: Replacing 7-Cl with 6-Br typically reduces antimalarial potency .[1] The steric bulk of bromine at position 6 interferes with the optimal stacking geometry required for hemozoin capping.
-
Data Point: In chloroquine analogs, moving the halogen from position 7 to 6 increases the IC
against P. falciparum (W2 strain) from ~15 nM (7-Cl) to >100 nM (6-Br/Cl) [1].[1]
Neuroprotection (AChE): The 6-Bromo Advantage
In the development of Tacrine derivatives for Alzheimer's, halogenation at the 6-position is superior.[3]
-
Mechanism: The 6-position of the tetrahydroacridine (quinoline-fused) ring sits in a hydrophobic pocket of Acetylcholinesterase (AChE).[1]
-
Efficacy: 6-bromo analogs often exhibit higher affinity than 7-chloro analogs due to the "Goldilocks" fit of the bromine atom and the formation of halogen bonds with aromatic residues in the active site gorge [2].
Synthetic Accessibility & Regioselectivity[4]
A critical but often overlooked factor in scaffold selection is the synthesis pathway.
-
7-Chloro Pathway (Combes/Conrad-Limpach): Synthesizing 7-chloroquinoline from m-chloroaniline results in a mixture of 5-chloro and 7-chloro isomers due to the directing effect of the meta-substituent.[1] Separation requires tedious fractional crystallization or chromatography.
-
6-Bromo Pathway (Skraup): Synthesizing 6-bromoquinoline from p-bromoaniline is regiospecific .[1] The para-substituent blocks one site, forcing cyclization to occur solely at the ortho position, yielding pure 6-bromoquinoline.
Visualization: Synthetic Logic Flow
Figure 1: Synthetic pathways highlighting the regioselectivity advantage of the 6-bromo isomer compared to the mixture formation of the 7-chloro isomer.[1]
Experimental Protocols
To validate the biological activity differences, the following protocols are recommended.
Protocol A: Hemozoin Inhibition Assay (For 7-Chloro Validation)
Validates the ability of the scaffold to prevent heme detoxification (Antimalarial mechanism).
-
Preparation: Dissolve hemin chloride (5 mg/mL) in 0.1 M NaOH.
-
Incubation: Mix 50 µL of hemin solution with 50 µL of test compound (7-Cl or 6-Br isomer) in varying concentrations (0.1 - 100 µM) in a 96-well plate.
-
Initiation: Add 100 µL of 3 M acetate buffer (pH 5.0) to initiate crystallization.
-
Conditioning: Incubate at 37°C for 12 hours.
-
Quantification: Wash the pellet with 2.5% SDS (removes free heme). Dissolve the remaining hemozoin pellet in 0.1 M NaOH.
-
Readout: Measure absorbance at 405 nm. Lower absorbance = Higher Inhibition.
-
Expected Result: 7-Chloro IC
< 6-Bromo IC .[1]
-
Protocol B: MTT Cytotoxicity Assay (For 6-Bromo Validation)
Validates general antiproliferative activity in cancer cell lines (e.g., HeLa or MCF-7).[1]
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add 6-bromo and 7-chloro derivatives dissolved in DMSO (Final DMSO < 0.5%).
-
Incubation: Incubate for 48h at 37°C, 5% CO
. -
Labeling: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h.
-
Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure OD at 570 nm.
-
Note: 6-bromo derivatives often show superior potency in specific kinase-driven lines due to halogen bonding [3].[1]
-
Strategic Selection Guide (SAR)
Use the following decision tree to select the optimal isomer for your research target.
Figure 2: SAR Decision Tree for selecting between 7-Cl and 6-Br based on target binding requirements.
References
-
Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and halogen groups on inhibition of beta-hematin formation.[1] Journal of Medicinal Chemistry. Link
-
Camps, P., et al. (2009). Tacrine-based dual binding site acetylcholinesterase inhibitors.[1] Chemico-Biological Interactions. Link
-
Wilcken, R., et al. (2013).[4] Halogen Bonding in Drug Discovery: Structures, Thermodynamics, and Applications. Journal of Medicinal Chemistry. Link[1]
-
BenchChem. (2025).[5] Synthesis of 7-Chloro-6-nitroquinoline and Comparative Activity. BenchChem Technical Guides. Link[1]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Technical Guide: 6-Bromo-7-chloroquinolin-4-ol vs. Chloroquine Precursors
The following technical guide compares 6-Bromo-7-chloroquinolin-4-ol with standard Chloroquine precursors (specifically 7-chloroquinolin-4-ol and 4,7-dichloroquinoline).
Executive Summary
6-Bromo-7-chloroquinolin-4-ol (CAS 1260680-69-0) represents a "next-generation" scaffold compared to the commodity precursor 7-chloroquinolin-4-ol (CAS 86-99-7). While the latter is the foundational intermediate for Chloroquine and Hydroxychloroquine, the 6-bromo analog introduces a critical orthogonal reactive handle (the C6-bromine). This modification allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to generate diverse libraries of 6-substituted quinolines, a strategy increasingly used to overcome chloroquine resistance (CQR) and develop dual-target kinase inhibitors.
Chemical Identity & Physical Properties[1][2][3]
| Feature | 6-Bromo-7-chloroquinolin-4-ol | 7-Chloroquinolin-4-ol (Standard) |
| CAS Number | 1260680-69-0 | 86-99-7 |
| Molecular Weight | 258.50 g/mol | 179.60 g/mol |
| Core Scaffold | 6,7-Disubstituted Quinoline | 7-Monosubstituted Quinoline |
| Primary Utility | Advanced SAR exploration; Resistance-busting analogs | Manufacturing of Chloroquine, Amodiaquine |
| Key Precursor | 4-Bromo-3-chloroaniline | 3-Chloroaniline |
| LogP (Predicted) | ~2.8 (Higher Lipophilicity) | ~1.9 |
| Melting Point | >280 °C (dec.) | 276–279 °C |
Synthesis & Mechanistic Pathways[3][4]
The Gould-Jacobs Reaction (Comparative)
Both compounds are synthesized via the Gould-Jacobs reaction, but the regiochemistry of the starting aniline dictates the final substitution pattern.
-
Standard Route: 3-Chloroaniline reacts with diethyl ethoxymethylenemalonate (EMME). Cyclization occurs para to the chlorine atom (sterically favored over the position ortho to Cl), yielding the 7-chloro isomer.
-
Advanced Route: 4-Bromo-3-chloroaniline is used. The amino group directs cyclization to the open ortho position (C6 of the aniline).
-
Mapping: Aniline C4 (Br)
Quinoline C6. Aniline C3 (Cl) Quinoline C7.
-
Figure 1: Comparative synthesis pathways via the Gould-Jacobs reaction.
Reactivity Profile & Functionalization[5]
The defining advantage of the 6-bromo analog is its divergent reactivity . While both compounds undergo dechlorination at the 4-position, the 6-bromo derivative offers a second reactive site.
Chlorination (Activation of C4)
Both compounds react with Phosphorus Oxychloride (POCl
-
7-Cl-Q-4-ol
4,7-Dichloroquinoline: The "dead-end" intermediate. Further reaction is limited to nucleophilic substitution at C4 (S Ar) with amines. -
6-Br-7-Cl-Q-4-ol
6-Bromo-4,7-dichloroquinoline: This intermediate has three distinct reactivity zones:-
C4-Cl: Highly reactive S
Ar (reacts with amines at 80–100°C). -
C6-Br: Reactive in Pd-catalyzed coupling (Suzuki, Buchwald-Hartwig).
-
C7-Cl: Generally inert under standard conditions, providing metabolic stability.
-
Figure 2: Stepwise functionalization logic for the 6-bromo scaffold.
Experimental Protocols
Protocol A: Synthesis of 6-Bromo-7-chloroquinolin-4-ol
Objective: Preparation of the core scaffold from aniline precursor.
-
Condensation:
-
In a 250 mL round-bottom flask equipped with a Dean-Stark trap, mix 4-bromo-3-chloroaniline (20.6 g, 100 mmol) and diethyl ethoxymethylenemalonate (21.6 g, 100 mmol).
-
Heat to 110°C for 2 hours. Ethanol is evolved and collected.
-
Checkpoint: The mixture solidifies upon cooling, yielding the enamine intermediate. Recrystallize from hexane/ethanol if necessary.
-
-
Cyclization:
-
Heat Dowtherm A (diphenyl ether/biphenyl mixture) (100 mL) to a rolling boil (~250°C).
-
Slowly add the enamine intermediate (dissolved in hot warm solvent or as a solid in portions) to the boiling Dowtherm A. Caution: Vigorous foaming occurs.
-
Maintain reflux for 30–45 minutes until ethanol evolution ceases.
-
-
Work-up:
-
Cool the mixture to room temperature. The product usually precipitates.
-
Dilute with hexane (100 mL) to maximize precipitation.
-
Filter the solid, wash extensively with hexane (to remove Dowtherm A) and acetone.
-
Yield: Typically 65–75% as a tan/off-white solid.
-
Protocol B: Chlorination to 6-Bromo-4,7-dichloroquinoline
Objective: Activation of the C4 position for subsequent drug synthesis.
-
Reaction:
-
Suspend 6-Bromo-7-chloroquinolin-4-ol (10 g, 38.7 mmol) in POCl
(40 mL). -
Optional: Add catalytic DMF (2-3 drops) to accelerate Vilsmeier-Haack type activation.
-
Reflux the mixture (105°C) for 3–5 hours. The solid will dissolve, turning the solution dark yellow/brown.
-
-
Quenching (Critical Safety Step):
-
Distill off excess POCl
under reduced pressure. -
Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic reaction.
-
Neutralize the aqueous suspension with 25% NH
OH or solid Na CO to pH 8–9.
-
-
Isolation:
-
Extract the precipitate with Dichloromethane (DCM) (3 x 50 mL).
-
Dry organic layer over anhydrous Na
SO , filter, and concentrate.[1] -
Result: Off-white to pale yellow solid. This intermediate is ready for S
Ar coupling.
-
Performance & Application Insights
-
Resistance Breaking: The 6-bromo group alters the electronic density of the quinoline ring. In Plasmodium falciparum, the Chloroquine Resistance Transporter (PfCRT) mutations (K76T) reduce chloroquine accumulation. Bulky or lipophilic substituents at C6 (accessible via the Br-handle) can sterically hinder efflux by PfCRT, restoring potency against resistant strains.
-
Solubility: The 6-bromo analog is significantly more lipophilic (LogP ~2.8) than the 7-chloro analog (LogP ~1.9). While this improves membrane permeability, it may require formulation optimization (e.g., salt formation with phosphate or succinate) for in vivo bioavailability.
References
-
Synthesis of Chloroquine Precursors
- Source: Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)quinoline (Chloroquine). Journal of the American Chemical Society.
-
Gould-Jacobs Reaction Mechanism
- Source: Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
-
Cross-Coupling on Haloquinolines
- Source: Wolf, C., et al. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Chlorinated Quinolines and Isoquinolines. Journal of Organic Chemistry.
-
Antimalarial SAR & 6-Position Modification
- Source: Stocks, P. A., et al. (2002). Evidence for a Common Mechanism of Action for 4-Aminoquinoline Antimalarial Drugs. Journal of Medicinal Chemistry.
Sources
Safety Operating Guide
Proper Disposal Procedures: 6-Bromo-7-chloroquinolin-4-ol
[1]
Executive Summary & Immediate Directive
Do not dispose of 6-Bromo-7-chloroquinolin-4-ol down the drain or in general trash.
This compound is a halogenated organic heterocycle . Its disposal is strictly regulated due to the thermal stability of the carbon-halogen bonds (C-Br, C-Cl) and the ecotoxicity potential of the quinoline scaffold. Improper incineration of halogenated aromatics can release dioxins; therefore, this waste stream must be segregated for high-temperature incineration with flue gas scrubbing .
Immediate Classification:
-
Waste Stream: Halogenated Organic Waste.[1]
-
RCRA Status: Likely Hazardous (Characteristic of Toxicity/Persistence).
-
Primary Hazard: Aquatic toxicity, Skin/Eye Irritant, Potential Mutagen.
Chemical Profile & Risk Assessment
To handle a chemical safely, you must understand its behavior.[2] The disposal protocol is dictated by two structural features:
-
Halogen Load (Br/Cl): The presence of bromine at position 6 and chlorine at position 7 classifies this as a "High Halogen" waste. Standard fuel blending (used for non-halogenated solvents like acetone) is often incompatible because burning halogens produces acid gases (HBr, HCl) that corrode standard incinerators.
-
Tautomerism (4-ol vs. 4-one): While named "quinolin-4-ol," this compound exists in equilibrium with its keto-form (quinolone). This increases its polarity and melting point (typically >200°C), meaning it often precipitates out of solution in waste drums, creating "sludge" that requires agitation or specific solid-waste protocols.
Physicochemical Data for Disposal
| Property | Value (Approx.) | Operational Implication |
| Physical State | Solid (Powder) | Dust generation risk during transfer.[3] |
| Solubility | Low in water; Soluble in DMSO/DMF | Do not attempt to dilute with water for drain disposal. |
| Melting Point | > 250°C (Decomposes) | Will not melt in standard autoclaves; requires incineration. |
| Acidity (pKa) | ~9-10 (Phenolic OH) | Compatible with basic waste streams; incompatible with strong oxidizers. |
Decision Matrix: Disposal Workflow
The following logic gate ensures you select the correct waste stream based on the physical state of your material.
Figure 1: Logical decision tree for segregating 6-Bromo-7-chloroquinolin-4-ol waste. Note the critical check for concentration in non-halogenated solvents.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf stock, synthesis yield, or spill cleanup residue.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal cans as the phenolic nature of the compound can cause slow corrosion if moisture is present.
-
Transfer:
-
Wear N95 mask or work in a fume hood to prevent inhalation of dust.
-
Transfer solid using a disposable spatula.
-
Do not mix with oxidizers (e.g., permanganates, nitrates) in the same waste container.
-
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid"
-
Chemical Constituents: "6-Bromo-7-chloroquinolin-4-ol (100%)"
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
-
Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area until professional pickup.
Protocol B: Liquid Waste (Mother Liquors/HPLC)
Use this for reaction mixtures or dissolved samples.
-
Segregation Rule: Because the molecule contains Br and Cl, the entire solution should generally default to the Halogenated Waste stream, regardless of the solvent.
-
Why? Even if dissolved in Methanol (non-halogenated), the presence of the halogenated solute can violate "fuel blending" protocols at the incineration plant.
-
-
Compatibility Check: Ensure the solution pH is between 4 and 10. If the solution is highly acidic (e.g., from an acid workup), neutralize it before adding to the organic waste drum to prevent drum corrosion or gas generation.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Halogenated Solvent"
-
Constituents: "Methanol (95%), 6-Bromo-7-chloroquinolin-4-ol (5%)"
-
Critical: Explicitly list the "Halogenated Organic" content to ensure the disposal facility uses the correct scrubber settings.
-
Protocol C: Contaminated Debris (Gloves, Weigh Boats)
-
Trace vs. Bulk:
-
Trace (Empty weigh boats, lightly soiled gloves): Can often be processed as "Chemically Contaminated Solid Waste" (often incinerated but less strictly segregated than pure chemicals).
-
Bulk (Spill cleanup materials): Must be bagged, sealed, and treated exactly as Protocol A (Solid Waste) .
-
-
Sharps: If the compound is in a syringe, dispose of the entire unit in a rigid Red Biohazard/Sharps container labeled "Chemical Contamination."
Safety & Spill Response Systems
Self-validating safety: Always assume the compound is a potent sensitizer.
PPE Requirements[1][3][4][5][6][7][8][9][10][11]
-
Gloves: Nitrile (0.11 mm minimum thickness). Double glove if handling solutions >100mM.
-
Respiratory: Fume hood required.[3] If handling powder outside a hood, N95 or P100 particulate respirator is mandatory.
-
Eyes: Chemical splash goggles (Safety glasses are insufficient for powders that can drift).
Emergency Spill Procedure
If >1g is spilled:
-
Isolate: Evacuate the immediate 3-meter radius.
-
Protect: Don PPE (Goggles, Lab Coat, Double Nitrile Gloves, N95).
-
Contain:
-
Dry Spill: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.
-
Wet Spill: Absorb with vermiculite or sand.[4] Do not use combustible materials (sawdust) if the solvent is flammable.
-
-
Decontaminate: Scrub the surface with a dilute surfactant (soap water) followed by ethanol. The quinoline ring is lipophilic; water alone will not clean the surface effectively.
Regulatory & Compliance Context
This protocol aligns with the following regulatory frameworks. Citation of these codes validates your waste manifest.
-
EPA RCRA (USA):
-
While not explicitly P-listed or U-listed by CAS number, this compound falls under "Process Waste" rules.
-
Characteristic Waste: If the waste passes the TCLP (Toxicity Characteristic Leaching Procedure) for certain heavy metals or organics, it is hazardous. Due to the halogen content, it is best practice to manage it as RCRA Hazardous Waste to avoid "Cradle-to-Grave" liability [1].
-
Land Ban: Halogenated organic compounds (HOCs) are generally prohibited from land disposal (Land Ban Program) and must be incinerated [2].
-
-
EU Waste Framework Directive:
-
Classify as 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Pre-Handover Checklist
Before the waste leaves your lab, verify:
| Check | Item | Reason |
| ☐ | pH Verified | Solution waste pH is 4–10. Prevents reaction in storage drums. |
| ☐ | No Oxidizers | Confirmed no nitric acid or peroxides in the organic waste container. |
| ☐ | Lid Tight | Screw cap is torqued; no fumes detectable. |
| ☐ | Halogen Flag | Label clearly states "Contains Halogens" (Br/Cl). |
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]
-
Code of Federal Regulations. 40 CFR Part 268 - Land Disposal Restrictions (LDR) for Halogenated Organic Compounds. [Link][5]
-
American Chemical Society (ACS). Guide for Chemical Spill Response Planning in Laboratories.[6][7] [Link]
-
PubChem. Compound Summary: Quinoline Derivatives Safety Data. National Library of Medicine. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
